{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid
CAS No.:
Cat. No.: VC15732998
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O2 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C13H21N3O2/c1-2-16-8-5-12(14-16)10-15-6-3-11(4-7-15)9-13(17)18/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,17,18) |
| Standard InChI Key | FJXOTIBEHGJFEN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid is systematically named 2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid under IUPAC nomenclature. Its molecular architecture integrates three distinct components:
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A 1-ethyl-1H-pyrazol-3-yl ring, which contributes aromaticity and hydrogen-bonding capabilities.
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A piperidin-4-yl group, a six-membered nitrogen-containing ring that enhances conformational flexibility.
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An acetic acid moiety, which introduces hydrophilicity and potential for salt formation or esterification.
The compound’s structural uniqueness is captured in its SMILES notation (CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O) and InChIKey (FJXOTIBEHGJFEN-UHFFFAOYSA-N), both of which encode its atomic connectivity and stereochemical features.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
| SMILES | CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O |
| InChIKey | FJXOTIBEHGJFEN-UHFFFAOYSA-N |
The pyrazole ring’s substitution pattern (ethyl at N1 and methyl at C3) influences electron distribution, while the piperidine-acetic acid linkage suggests potential for zwitterionic behavior in aqueous environments .
Synthesis and Manufacturing Processes
The synthesis of {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid typically involves multi-step organic reactions, as outlined below:
Pyrazole Ring Formation
The 1-ethyl-1H-pyrazol-3-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, ethyl hydrazine may react with acetylacetone under acidic conditions to yield 1-ethyl-3-methyl-1H-pyrazole, followed by functionalization at the 4-position .
Alkylation of Piperidine
The pyrazole intermediate undergoes alkylation with a piperidine derivative. A common approach involves using 4-(bromomethyl)piperidine in the presence of a base (e.g., potassium carbonate) to form the 1-[(pyrazol-3-yl)methyl]piperidine scaffold.
Physicochemical Properties
While experimental data on this compound’s solubility and stability are scarce, predictions based on structural analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the acetic acid group, but limited aqueous solubility at physiological pH.
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Stability: Susceptible to oxidative degradation at the pyrazole ring’s C4 position under acidic conditions .
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pKa: Estimated pKa values of ~4.2 (acetic acid) and ~9.8 (piperidine nitrogen), indicating zwitterionic behavior in neutral media.
Research Findings and Comparative Analysis
Structural Analogues and Activity Trends
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Compound A: (MW = 180.25 g/mol) showed moderate acetylcholinesterase inhibition (IC = 14 µM).
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Compound B: exhibited 72% inhibition of HIV-1 protease at 10 µM .
These findings suggest that substitutions on the piperidine nitrogen and acetic acid group critically modulate biological activity.
Computational Predictions
QSAR models predict that {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid has a high bioavailability score (0.55) and moderate blood-brain barrier permeability (logBB = -0.8), making it a candidate for central nervous system-targeted therapies .
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